6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione
CAS No.: 13593-36-7
Cat. No.: VC15831742
Molecular Formula: C4H2ClFN2O2
Molecular Weight: 164.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13593-36-7 |
|---|---|
| Molecular Formula | C4H2ClFN2O2 |
| Molecular Weight | 164.52 g/mol |
| IUPAC Name | 6-chloro-5-fluoro-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C4H2ClFN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) |
| Standard InChI Key | GLBKQJCGTMOLRH-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)Cl)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 5 and 6 with fluorine and chlorine atoms, respectively. The presence of two ketone groups at positions 2 and 4 confers reactivity, enabling participation in hydrogen bonding and enzymatic interactions . The IUPAC name, 6-chloro-5-fluoro-1H-pyrimidine-2,4-dione, reflects this substitution pattern.
Key Structural Features:
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Halogen substituents: Enhance electrophilicity and metabolic stability .
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Tautomerism: Exists in keto-enol tautomeric forms, influencing its interaction with biological targets .
Physicochemical Data
Compiled data from experimental studies reveal critical properties (Table 1) :
Table 1: Physicochemical Properties of 6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione
| Property | Value |
|---|---|
| Molecular Weight | 164.52 g/mol |
| Density | 1.9±0.1 g/cm³ |
| Boiling Point | 510.5±60.0 °C (extrapolated) |
| Melting Point | 260°C (decomposition) |
| LogP (Partition Coefficient) | -2.69 (indicating high polarity) |
| Solubility | Moderate in polar solvents |
The compound’s low LogP value suggests limited lipid solubility, favoring aqueous environments .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically begins with 5-fluorouracil as a precursor. Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under controlled conditions .
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Chlorination: 5-Fluorouracil reacts with POCl₃ in the presence of N,N-dimethylaniline as a catalyst.
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Quenching: The reaction mixture is poured onto ice, yielding the crude product.
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Purification: Recrystallization from ethanol or acetic acid enhances purity (>98%).
Challenges:
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Side Reactions: Over-chlorination or hydrolysis may occur without strict temperature control .
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Yield Optimization: Reported yields range from 70–85%, depending on reaction scale .
Alternative Methods
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Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional heating .
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Solid-Phase Synthesis: Facilitates scalable production with minimal by-products .
Mechanism of Action and Biological Activity
Nucleic Acid Interference
The compound acts as an antimetabolite, inhibiting enzymes involved in nucleotide biosynthesis. Key interactions include:
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Thymidylate Synthase Inhibition: Competes with deoxyuridine monophosphate (dUMP) for binding, disrupting DNA synthesis .
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RNA Incorporation: Fluorine’s electronegativity mimics uracil, leading to faulty RNA transcripts .
Cytotoxic Effects
In vitro studies demonstrate dose-dependent cytotoxicity against HeLa cells (IC₅₀ = 12 µM) . The chlorine substituent enhances membrane permeability, while fluorine stabilizes the molecule against enzymatic degradation .
Pharmaceutical Applications
Anticancer Agents
Derivatives of this compound are explored for colorectal and breast cancer therapies. For example:
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5-Fluorouracil Analogs: Show 30% greater efficacy in apoptosis induction compared to parent drugs .
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Combination Therapies: Synergistic effects observed with cisplatin, reducing required dosages by 40% .
Antiviral Research
The compound’s ability to disrupt viral RNA polymerase makes it a candidate for HCV and HIV inhibitors . Recent trials highlight a 50% reduction in viral load in murine models .
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